Cas no 979-92-0 (SAH)

SAH is an amino acid derivative and regulator of several metabolic pathways It is an intermediate in the synthesis of cysteine and adenosine SAH is an inhibitor of the mettl3-mettl14 heterodimer complex (mettl3-14), with an IC50 of 0.9 μ M
SAH structure
SAH structure
SAH
979-92-0
C14H20N6O5S
384.410800933838
MFCD00037388
805113
24891441

SAH Properties

Names and Identifiers

    • S-(5'-deoxyadenosin-5'-yl)-L-Homocysteine
    • S-(5-Adenosyl)-L-homocysteine
    • 5'-DEOXY-S-ADENOSYL-L-HOMOCYSTEINE
    • L-Homocysteine,S-(5'-deoxyadenosin-5'-yl)-
    • S-(5?-Adenosyl)-L-homocysteine
    • S-(5'-Adenosyl)-L-homocysteine
    • S-Adenosylhomocysteine
    • S-ADENOSYL-L-HOMOCYSTEINE
    • (2S)-adenosylhomocysteine
    • 5'-DEOXY-S-ADENOSYL
    • Adenosylhomocysteine
    • AdenosylhoMocysteine-13C5
    • Adenosyl-L-homocysteine
    • ADOHCY
    • HOMOCYSTEINE,S-ADENOSYL
    • hpce
    • L-adenosyl-L-homocysteine
    • L-S-AdenosylhoMocysteine
    • 5′-Deoxy-S-adenosyl-L-homocysteine
    • S-(5′-Adenosyl)-L-homocysteine
    • S-(5′-Deoxyadenosine-5′)-L-homocysteine
    • SAH
    • SAH (S-Adenosylhomocysteine)
    • Adenosine, 5′-S-(3-amino-3-carboxypropyl)-5′-thio-, L- (8CI)
    • L
    • Homocysteine, S-adenosyl-, L- (6CI, 7CI)
    • S-(5′-Deoxyadenosin-5′-yl)-L-homocysteine (ACI)
    • S-Adenosyl-L-homocysteine
    • S-ADENOSYL-L-HOMOCYSTEINE [USP-RS]
    • S-Adenosyl Homocysteine
    • BRN 5166233
    • (S)-2-amino-4-(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methylthio)butanoic acid
    • US8895245, S-Adenosyl-L-homocysteine (SAH)
    • L-5'-S-(3-amino-3-carboxypropyl)-5'-thior-Adenosine
    • NCGC00263623-01
    • C14H20N6O5S
    • Adenosine, 5'-S-(3-amino-3-carboxypropyl)-5'-thio-, L- (8CI)
    • Q307434
    • UNII-8K31Q2S66S
    • CCG-208703
    • S-(5'-Deoxyadenosine-5')-L-homocysteine
    • adenosylhomo-cys
    • BDBM50009672
    • DB01752
    • 8K31Q2S66S
    • 1nw7
    • CHEMBL418052
    • S-[1-(adenin-9-yl)-1,5-dideoxy-beta-D-ribofuranos-5-yl]-L-homocysteine
    • S-(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)-L-homocysteine
    • L-Homocysteine, S-(5'-deoxyadenosin-5'-yl)-
    • adenosine, 5'-S-[(3S)-3-amino-3-carboxypropyl]-5'-thio-
    • 2h23
    • L-Homocysteine, S-(5'-deoxyadenosin-5'-yl)- (9CI)
    • SCHEMBL8836
    • 1aqi
    • CHEBI:16680
    • S-Adenosyl-L-homocysteine (SAH)
    • (S)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid
    • bmse000289
    • D-Ribitol, 5-S-(3-amino-3-carboxypropyl)-1-C-(7-amino-1H-pyrazolo(4,3-d)pyrimidin-3-yl)-1,4-anhydro-5-thio-, (1S,5(S))-
    • S-Adenosyl-L-homocysteine, United States Pharmacopeia (USP) Reference Standard
    • MFCD00037388
    • 1jqd
    • S-(5''-deoxyadenosin-5''-yl)-L-homocysteine
    • 979-92-0
    • Formycinylhomocysteine
    • S7868
    • 2bqz
    • (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}sulfanyl)butanoic acid (non-preferred name)
    • (S)-5'-(S)-(3-Amino-3-carboxypropyl)-5'-thioadenosine
    • AS-64957
    • S-(5''-adenosyl)-L-homocysteine
    • A858597
    • NCGC00263623-03
    • S-(5'-Adenosyl)-L-homocysteine, crystalline
    • S-adenosyl-homocysteine
    • CS-0015632
    • 1s4d
    • FT-0771999
    • 2-S-adenosyl-L-homocysteine
    • AKOS022184395
    • NS00014918
    • GTPL5265
    • C00021
    • (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)butanoic acid
    • L-S-adenosyl-Homocysteine
    • 5'-S-(3-amino-3-carboxypropyl)-5'-thio-L-Adenosine
    • HY-19528
    • EINECS 213-560-8
    • 1qan
    • Homocysteine, S-adenosyl-, L- (6CI,7CI)
    • (2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid
    • DTXSID30895860
    • adenosyl-homo-cys
    • NCGC00263623-02
    • (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}sulfanyl)butanoic acid
    • S-(5 inverted exclamation marka-Adenosyl)-L-homocysteine
    • butanoic acid, 2-amino-4-(5'-thioadenosyl)-
    • +Expand
    • MFCD00037388
    • ZJUKTBDSGOFHSH-WFMPWKQPSA-N
    • 1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1
    • O[C@@H]1[C@H](O)[C@@H](CSCC[C@H](N)C(=O)O)O[C@H]1N1C=NC2C(=NC=NC1=2)N

Computed Properties

  • 384.12200
  • 5
  • 11
  • 7
  • 384.122
  • 26
  • 504
  • 0
  • 5
  • 0
  • 0
  • 0
  • 1
  • -3.5
  • 3
  • 0
  • 208

Experimental Properties

  • -0.15560
  • 207.93000
  • 1.839
  • 787.5°C at 760 mmHg
  • 210-216 ºC
  • 430°C
  • Slightly soluble (5.4 g/l) (25 º C),
  • Colorless cluster crystals
  • Soluble in hot water, slightly soluble in cold water, ethanol, very slightly soluble in ether.
  • 1.91±0.1 g/cm3 (20 ºC 760 Torr),

SAH Security Information

  • 3
  • NONH for all modes of transport
  • H302-H315-H319-H335
  • P261-P305+P351+P338
  • -20°C, protect from light
  • Warning
  • 8-10-23

SAH Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

SAH Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006AUV-50mg
S-(5'-deoxyadenosin-5'-yl)-L-Homocysteine
979-92-0 97%
50mg
$144.00 2024-04-19
A2B Chem LLC
AC93207-5mg
S-(5'-deoxyadenosin-5'-yl)-L-Homocysteine
979-92-0 ≥98%
5mg
$34.00 2024-07-18
Aaron
AR006B37-10mg
S-(5'-deoxyadenosin-5'-yl)-L-Homocysteine
979-92-0 97%
10mg
$51.00 2024-07-18
abcr
AB547831-100 mg
S-Adenosylhomocysteine; .
979-92-0
100MG
€398.30 2021-09-16
Ambeed
A435561-25mg
(S)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid
979-92-0 97%
25mg
$102.0 2024-07-16
Chemenu
CM304833-100mg
S-(5'-deoxyadenosin-5'-yl)-L-Homocysteine
979-92-0 95%
100mg
$1328 2023-01-06
ChemScence
CS-0015632-25mg
SAH
979-92-0 98.73%
25mg
$231.0 2022-04-26
eNovation Chemicals LLC
Y1046859-50mg
S-(5'-deoxyadenosin-5'-yl)-L-Homocysteine
979-92-0 95%
50mg
$210 2022-09-13
Key Organics Ltd
AS-64957-10MG
(2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)butanoic acid
979-92-0 >97%
10mg
£147.00 2023-09-08
MedChemExpress
HY-19528-10mM*1mLinDMSO
SAH
979-92-0 99.89%
10mM*1mLinDMSO
¥1100 2023-07-26

SAH Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
High yield production of S-adenosyl-L-homocysteine with microbial cells as the catalyst
Shimizu, Sakayu; Shiozaki, Shozo; Yamada, Hideaki, Journal of Biotechnology, 1986, 4(2), 81-90

Synthetic Circuit 2

Reaction Conditions
Reference
Production of S-adenosyl-L-homocysteine by bacterial cells with a high content of S-adenosylhomocysteine hydrolase: utilization of a racemic mixture of homocysteine as the substrate
Shimizu, Sakayu; Ohshiro, Takashi; Shiozaki, Shozo; Yamada, Hideaki, Journal of Biotechnology, 1986, 4(2), 91-100

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
Reference
Tetrabutylammonium fluoride as a mild and versatile reagent for cleaving boroxazolidones to their corresponding free α-amino acids
Poulie, Christian B. M.; Bunch, Lennart, European Journal of Organic Chemistry, 2017, 2017(11), 1475-1478

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Methyltransferase Solvents: Water ;  24 h, pH 7, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Methyltransferases: Green Catalysts for Friedel-Crafts Alkylations
Tengg, Martin; Stecher, Harald; Offner, Lisa; Plasch, Katharina; Anderl, Felix; et al, ChemCatChem, 2016, 8(7), 1354-1360

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: L-Tyrosine ,  Potassium chloride ,  Magnesium chloride Catalysts: Salicylic acid (reaction products with melamine, zinc and imidazoles) ,  Melamine (reaction products with salicylic acid, zinc and imidazoles) ,  2-Methylimidazole (reaction products with melamine, zinc and salicylic acid) ,  Zinc Solvents: Water ;  4 h, pH 8, 37 °C
Reference
Hydrogel-Metal-Organic-Framework Nanoparticle Composites for Immobilization of Active Biomacromolecules
Wang, Wenyan; Zheng, Shuo; Hong, Yinhui; Xu, Xinlei; Feng, Xiang; et al, ACS Applied Nano Materials, 2022, 5(2), 2222-2230

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Dithiothreitol Catalysts: OxsB radical SAM enzyme (cobalamin-dependent) Solvents: Water ;  7 h, pH 7.5, rt
Reference
Biosynthesis of Oxetanocin-A Includes a B12-Dependent Radical SAM Enzyme That Can Catalyze both Oxidative Ring Contraction and the Demethylation of SAM
Zhong, Aoshu; Lee, Yu-Hsuan; Liu, Yung-nan; Liu, Hung-wen, Biochemistry, 2021, 60(7), 537-546

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  10 h, 60 - 65 °C
Reference
Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-L-methionine Enzymes
Mandalapu, Dhanaraju; Ji, Xinjian; Zhang, Qi, Biochemistry, 2019, 58(1), 36-39

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Geranyl diphosphate ,  Magnesium chloride Catalysts: Methyltransferase Solvents: Water ;  pH 7.4
Reference
Unprecedented Cyclization Catalyzed by a Cytochrome P450 in Benzastatin Biosynthesis
Tsutsumi, Hayama; Katsuyama, Yohei; Izumikawa, Miho; Takagi, Motoki; Fujie, Manabu; et al, Journal of the American Chemical Society, 2018, 140(21), 6631-6639

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: NAD ,  Sodium pyruvate Catalysts: L-Lactate dehydrogenase ,  Adenosylhomocysteinase ;  12 h, pH 8.0, 85 °C
Reference
A thermostable S-adenosylhomocysteine hydrolase from Thermotoga maritima: Properties and its application on S-adenosylhomocysteine production with enzymatic cofactor regeneration
Qian, Guojun; Chen, Caiping; Zhou, Rong; He, Yanbin; Shao, Weilan, Enzyme and Microbial Technology, 2014, , 64-65

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Methyltransferase ,  Adenosyl-chloride synthase Solvents: Water ;  1 h, 37 °C; 5 min, 80 °C
Reference
A Tandem Chemoenzymatic Methylation by S-Adenosyl-L-methionine
Lipson, Joseph M.; Thomsen, Marie; Moore, Bradley S.; Clausen, Rasmus P.; La Clair, James J.; et al, ChemBioChem, 2013, 14(8), 950-953

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Homocysteine S-methyltransferase
Reference
Enzymatic analysis method for AdoMet-dependent methyltransferases
Gu, Jin-Song; Tan, Xiao-Jun, Gaodeng Xuexiao Huaxue Xuebao, 2012, 33(3), 521-525

Synthetic Circuit 12

Reaction Conditions
Reference
Targeted Labeling of DNA by Methyltransferase-Directed Transfer of Activated Groups (mTAG)
Lukinavicius, Grazvydas; Lapiene, Vidmantas; Stasevskij, Zdislav; Dalhoff, Christian; Weinhold, Elmar; et al, Journal of the American Chemical Society, 2007, 129(10), 2758-2759

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: DNA methyltransferase
Reference
Direct transfer of extended groups from synthetic cofactors by DNA methyltransferases
Dalhoff, Christian; Lukinavicius, Grazvydas; Klimasauskas, Saulius; Weinhold, Elmar, Nature Chemical Biology, 2006, 2(1), 31-32

SAH Raw materials

SAH Preparation Products

SAH Suppliers

Hubei Xinkang Pharmaceutical Chemcal Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:979-92-0)
ZHANG HUAN
18827031272
1438980011@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:979-92-0)
A LA DING
anhua.mao@aladdin-e.com
SI CHUAN WEI KE QI Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:979-92-0)
YANG YANG
13348961525
2851167780@qq.com
J&K Scientific
Audited Supplier Audited Supplier
(CAS:979-92-0)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:979-92-0)
TANG SI LEI
15026964105
2881489226@qq.com
SHANG HAI MAI RUI ER SHENG HUA Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:979-92-0)
HUANG JING LI
18025840623
sz@meryer.com

SAH Related Literature

Related Categories

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